molecular formula C10H10FN5O B1277857 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide CAS No. 618070-67-0

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide

Cat. No.: B1277857
CAS No.: 618070-67-0
M. Wt: 235.22 g/mol
InChI Key: IJFYSKITNXVZJE-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as solvents, with reaction times varying from a few hours to overnight, depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.

    Material Science: Studied for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carbohydrazide
  • 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide
  • 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbohydrazide

Uniqueness

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYSKITNXVZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165905
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-67-0
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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